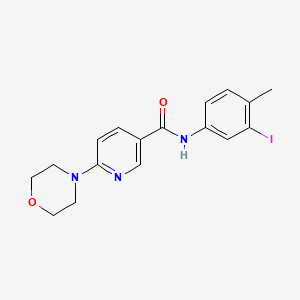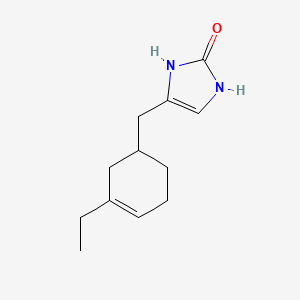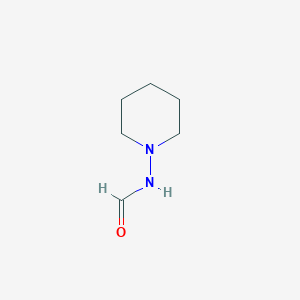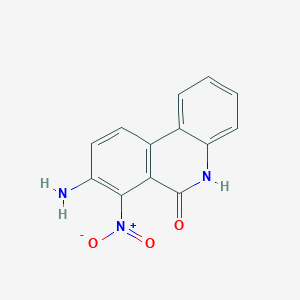![molecular formula C9H19N3S B8606113 Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]-](/img/structure/B8606113.png)
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- is a chemical compound with the molecular formula C10H22N4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- typically involves the reaction of piperazine with 2-aminopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethione group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(3-aminopropyl)piperazine: Similar structure but lacks the ethanethione group.
1-(2-Aminopropyl)piperazine: Similar structure but lacks the ethanethione group.
4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-3-pyrrolin-2-ones: Different core structure but similar functional groups.
Uniqueness: Ethanethione, 1-[4-(2-aminopropyl)-1-piperazinyl]- is unique due to the presence of the ethanethione group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H19N3S |
|---|---|
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
1-[4-(2-aminopropyl)piperazin-1-yl]ethanethione |
InChI |
InChI=1S/C9H19N3S/c1-8(10)7-11-3-5-12(6-4-11)9(2)13/h8H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
BCSNFDSANBVDTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCN(CC1)C(=S)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-N-(4-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8606041.png)


![1-[3-(3,5-Bistrifluoromethylphenyl)-2-propynyl]piperidine hydrochloride](/img/structure/B8606079.png)









